![molecular formula C14H12BrN3O4S2 B12218379 3-{2-[(4-Bromophenyl)(2,4-dioxo-1,3-thiazolidin-5-yl)amino]ethyl}-1,3-thiazolidine-2,4-dione](/img/structure/B12218379.png)
3-{2-[(4-Bromophenyl)(2,4-dioxo-1,3-thiazolidin-5-yl)amino]ethyl}-1,3-thiazolidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{2-[(4-Bromophenyl)(2,4-dioxo-1,3-thiazolidin-5-yl)amino]ethyl}-1,3-thiazolidine-2,4-dione is a complex organic compound that features a thiazolidine ring structure
Preparation Methods
The synthesis of 3-{2-[(4-Bromophenyl)(2,4-dioxo-1,3-thiazolidin-5-yl)amino]ethyl}-1,3-thiazolidine-2,4-dione typically involves multistep organic reactions. One common synthetic route includes:
Nitration: Introduction of a nitro group to the aromatic ring.
Reduction: Conversion of the nitro group to an amine.
Bromination: Introduction of a bromine atom to the aromatic ring.
Industrial production methods often employ green chemistry principles to enhance yield, purity, and selectivity while minimizing environmental impact .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group with another.
Common reagents used in these reactions include N-bromosuccinimide (NBS) for bromination and various catalysts for oxidation and reduction reactions . Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-{2-[(4-Bromophenyl)(2,4-dioxo-1,3-thiazolidin-5-yl)amino]ethyl}-1,3-thiazolidine-2,4-dione has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential neurotoxic effects and interactions with acetylcholinesterase.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mechanism of Action
Similar compounds include other thiazolidine derivatives and bromophenyl compounds. What sets 3-{2-[(4-Bromophenyl)(2,4-dioxo-1,3-thiazolidin-5-yl)amino]ethyl}-1,3-thiazolidine-2,4-dione apart is its unique combination of a thiazolidine ring with a bromophenyl group, which imparts distinct chemical and biological properties .
Comparison with Similar Compounds
Properties
Molecular Formula |
C14H12BrN3O4S2 |
|---|---|
Molecular Weight |
430.3 g/mol |
IUPAC Name |
3-[2-(4-bromo-N-(2,4-dioxo-1,3-thiazolidin-5-yl)anilino)ethyl]-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C14H12BrN3O4S2/c15-8-1-3-9(4-2-8)17(12-11(20)16-13(21)24-12)5-6-18-10(19)7-23-14(18)22/h1-4,12H,5-7H2,(H,16,20,21) |
InChI Key |
SNBNDNIDZZXGRS-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)N(C(=O)S1)CCN(C2C(=O)NC(=O)S2)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


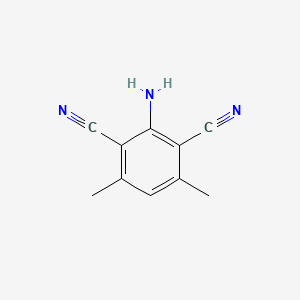
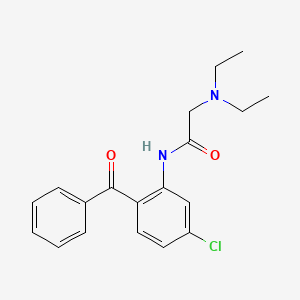
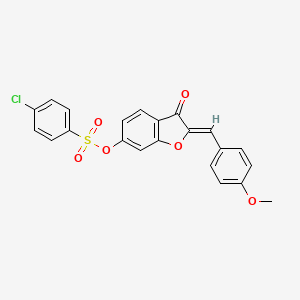
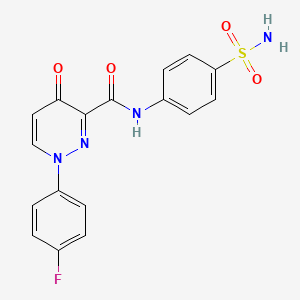

![7-(3-chlorophenyl)-3-(3-methylphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B12218333.png)
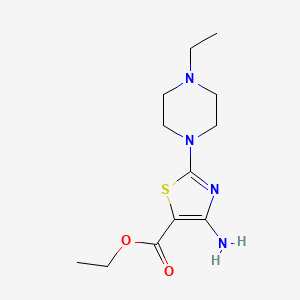
![2-(methylsulfanyl)-3-phenyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12218341.png)
![4-[2-(5-chloro-2-methoxyphenyl)-2-oxoethyl]-2-methyl-1,4-benzoxazepine-3,5(2H,4H)-dione](/img/structure/B12218350.png)

![N-[(1-methylpyrrol-2-yl)methyl]-1-propylpyrazol-3-amine;hydrochloride](/img/structure/B12218359.png)
![4-{[(2-hydroxyethyl)(methyl)amino]methyl}-6-methyl-2H-chromen-2-one](/img/structure/B12218366.png)
![5,5-Dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]dithiole-2-thione](/img/structure/B12218372.png)
![1-(4-methoxyphenyl)-N-[(1-propyl-1H-pyrazol-5-yl)methyl]methanamine](/img/structure/B12218373.png)
